Structure-Activity Relationship: Six Analogs Tested Reveal Iron-Binding Dependency for Lytic Induction
Among six structural analogs of C7 (C7-1 through C7-6) evaluated in AGS-BX1 gastric carcinoma and HONE1-EBV nasopharyngeal carcinoma cells, only compounds exhibiting high-affinity iron binding (C7-1, C7-3, C7-5) were capable of inducing EBV lytic cycle. Analogs C7-2, C7-4, and C7-6 showed no interaction with iron and failed to induce lytic reactivation in either cell line [1]. C7-1 and C7-5 demonstrated potent lytic induction in both GC and NPC cells at concentrations comparable to the parent C7, while C7-3 showed only moderate activity [2]. This direct correlation between iron-binding capacity and lytic induction efficacy establishes that the metal-chelating pharmacophore is indispensable for biological activity, making generic substitution with structurally related but functionally inactive analogs experimentally invalid.
| Evidence Dimension | Lytic induction capacity vs. iron-binding affinity (structure-activity relationship) |
|---|---|
| Target Compound Data | C7: Potent lytic induction in AGS-BX1 and HONE1-EBV cells; high-affinity iron binding confirmed by UV-Vis spectrometry |
| Comparator Or Baseline | Six structural analogs: C7-1, C7-3, C7-5 (high iron affinity, potent lytic induction); C7-2 (weak lytic induction, no iron binding); C7-4, C7-6 (no lytic induction, no iron binding) |
| Quantified Difference | Three of six analogs (C7-2, C7-4, C7-6) showed zero lytic induction; iron binding completely absent in non-inducing analogs |
| Conditions | AGS-BX1 (EBV-positive GC) and HONE1-EBV (EBV-positive NPC) cell lines; 10–40 μM compound concentration; Western blotting for Zta/Rta; UV-Vis spectrometry for iron binding |
Why This Matters
Procurement decisions must exclude structurally similar but functionally inert analogs; only compounds with intact iron-chelating pharmacophore (verified by CAS 394668-43-0) possess lytic induction activity.
- [1] Hui KF, et al. Intracellular Iron Chelation by a Novel Compound, C7, Reactivates Epstein–Barr Virus (EBV) Lytic Cycle via the ERK-Autophagy Axis in EBV-Positive Epithelial Cancers. Cancers (Basel). 2018;10(12):505. Section 2.2, Figure 1c. View Source
- [2] Hui KF, et al. Intracellular Iron Chelation by a Novel Compound, C7, Reactivates Epstein–Barr Virus (EBV) Lytic Cycle via the ERK-Autophagy Axis in EBV-Positive Epithelial Cancers. Cancers (Basel). 2018;10(12):505. Section 2.1. View Source
